(R)-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile
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Overview
Description
®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.
Reduction: Formation of 5,6,7,8-tetrahydroquinoline-2-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of ®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline-2-carbonitrile: Lacks the hydroxyl group, which may affect its biological activity.
5-Hydroxyquinoline-2-carbonitrile: Lacks the tetrahydro structure, which may influence its reactivity and stability.
Uniqueness
®-5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5R)-5-hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m1/s1 |
InChI Key |
MELZVHNPESOFIS-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)N=C(C=C2)C#N)O |
Canonical SMILES |
C1CC(C2=C(C1)N=C(C=C2)C#N)O |
Origin of Product |
United States |
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